5-Bromo-2-(4-chlorophenyl)pyrimidine
CAS No.: 177727-15-0
Cat. No.: VC0063401
Molecular Formula: C10H6BrClN2
Molecular Weight: 269.526
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 177727-15-0 |
---|---|
Molecular Formula | C10H6BrClN2 |
Molecular Weight | 269.526 |
IUPAC Name | 5-bromo-2-(4-chlorophenyl)pyrimidine |
Standard InChI | InChI=1S/C10H6BrClN2/c11-8-5-13-10(14-6-8)7-1-3-9(12)4-2-7/h1-6H |
Standard InChI Key | KXPSCRRPUXNJND-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC=C(C=N2)Br)Cl |
Introduction
Chemical Identity and Properties
5-Bromo-2-(4-chlorophenyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a 4-chlorophenyl group at the 2-position. This halogenated pyrimidine derivative belongs to a class of compounds with significant importance in pharmaceutical chemistry.
Basic Information
Property | Value |
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CAS Number | 177727-15-0 |
Molecular Formula | C₁₀H₆BrClN₂ |
Molecular Weight | 269.52 g/mol |
IUPAC Name | 5-bromo-2-(4-chlorophenyl)pyrimidine |
Appearance | Off-white to beige crystalline powder |
Storage Conditions | Keep in dark place, sealed in dry containers at room temperature |
Structural Features
The compound consists of a pyrimidine ring with two strategically positioned substituents:
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A bromine atom at the 5-position of the pyrimidine ring
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A 4-chlorophenyl group attached at the 2-position of the pyrimidine ring
This structural arrangement contributes to the compound's chemical reactivity, particularly in cross-coupling reactions and nucleophilic substitutions. The presence of halogen substituents (bromine and chlorine) enhances the compound's lipophilicity and affects its interactions with biological targets .
Analytical Characterization
Proper characterization of 5-Bromo-2-(4-chlorophenyl)pyrimidine is essential for confirming its structure and purity. Based on characterization methods used for related compounds, the following analytical techniques are typically employed:
Spectroscopic Analysis
For related compounds in the same structural class, the following spectroscopic data has been reported:
Analytical Method | Expected Characteristics |
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¹H NMR (400MHz, CDCl₃) | Expected signals: δ 8.81 (s, 2H), 8.37 (m, 2H), 7.46 (m, 3H) |
Mass Spectrometry | Expected [M+H]⁺: approximately 270.98 |
HPLC | Typically used to confirm purity (>95%) |
Related Research and Structure-Activity Relationships
Recent research on pyrimidine derivatives highlights the importance of this structural class in medicinal chemistry and drug discovery.
Comparative Analysis with Related Compounds
Several structurally related compounds have been studied for their biological activities, providing insights into the potential properties of 5-Bromo-2-(4-chlorophenyl)pyrimidine:
Compound | Structural Difference | Reported Activity |
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5-Bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine | Contains a piperazine linker | Potential antipsychotic and anticancer activities |
5-Bromo-2-chloropyrimidine | Lacks the 4-chlorophenyl group | Used as a pharmaceutical intermediate |
5-(4-Bromo-2-chlorophenyl)pyrimidine | Different halogen positioning | Similar synthetic utility |
Structure-Activity Relationships
Research on pyrimidine derivatives suggests that:
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The position of halogen substituents significantly affects biological activity
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The presence of a 4-chlorophenyl group at the 2-position can enhance binding to specific biological targets
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The bromine at the 5-position serves as an important site for further derivatization
Future Research Directions
Based on current understanding of 5-Bromo-2-(4-chlorophenyl)pyrimidine and related compounds, several promising research directions emerge:
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Development of improved synthetic methods with higher yields and greater selectivity
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Systematic exploration of biological activities through in vitro and in vivo screening
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Structure-activity relationship studies to optimize properties for specific therapeutic applications
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Investigation of cross-coupling reactions to create libraries of novel derivatives
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